molecular formula C8H4BrClFNO3 B12967196 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one

1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one

Cat. No.: B12967196
M. Wt: 296.48 g/mol
InChI Key: XIAJGLZIBRFGRC-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is an organic compound with the molecular formula C8H5BrClFNO3 This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-nitrophenyl ethanone, followed by chlorination. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride to facilitate the halogenation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and chlorine.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone for halogen exchange.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

    Substitution: Formation of iodinated derivatives.

    Reduction: Formation of 1-(2-Bromo-6-fluoro-3-aminophenyl)-2-chloroethan-1-one.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of these molecular targets, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-fluoro-3-nitrophenyl)-2-chloroethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with a nitro group, makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C8H4BrClFNO3

Molecular Weight

296.48 g/mol

IUPAC Name

1-(2-bromo-6-fluoro-3-nitrophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClFNO3/c9-8-5(12(14)15)2-1-4(11)7(8)6(13)3-10/h1-2H,3H2

InChI Key

XIAJGLZIBRFGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)CCl)F

Origin of Product

United States

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